Silane, trimethyl[(7-phenoxyheptyl)oxy]-

organic synthesis protecting group chemistry silyl ether stability

Silane, trimethyl[(7-phenoxyheptyl)oxy]- (CAS 16654-57-2) is an organosilicon compound belonging to the class of trimethylsilyl (TMS) ethers. It features a phenoxy group linked through a seven-carbon alkyl chain to a trimethylsilyloxy moiety, yielding the molecular formula C₁₆H₂₈O₂Si and a molecular weight of 280.48 g/mol.

Molecular Formula C16H28O2Si
Molecular Weight 280.48 g/mol
CAS No. 16654-57-2
Cat. No. B092967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, trimethyl[(7-phenoxyheptyl)oxy]-
CAS16654-57-2
Synonyms[(7-Phenoxyheptyl)oxy]trimethylsilane
Molecular FormulaC16H28O2Si
Molecular Weight280.48 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OCCCCCCCOC1=CC=CC=C1
InChIInChI=1S/C16H28O2Si/c1-19(2,3)18-15-11-6-4-5-10-14-17-16-12-8-7-9-13-16/h7-9,12-13H,4-6,10-11,14-15H2,1-3H3
InChIKeyLTQKUXXVBMQTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane, trimethyl[(7-phenoxyheptyl)oxy]- (CAS 16654-57-2): Organosilicon Intermediate and Protecting Group Reagent


Silane, trimethyl[(7-phenoxyheptyl)oxy]- (CAS 16654-57-2) is an organosilicon compound belonging to the class of trimethylsilyl (TMS) ethers. It features a phenoxy group linked through a seven-carbon alkyl chain to a trimethylsilyloxy moiety, yielding the molecular formula C₁₆H₂₈O₂Si and a molecular weight of 280.48 g/mol [1]. This compound is primarily used as a silylation agent and protected synthon in organic synthesis, where the TMS group serves as a protecting group for the terminal alcohol function of 7-phenoxyheptanol . Its GC-MS spectrum has been recorded and deposited in the SpectraBase spectral database [1].

Lipophilic TMS protection designed for liquid-phase organic synthesis
Derivatization handle for reversed-phase LC separation, not GC volatility
Orthogonal acid-labile deprotection in presence of stable silyl ethers

Why Silane, trimethyl[(7-phenoxyheptyl)oxy]- (CAS 16654-57-2) Cannot Simply Be Replaced by Generic Analogs


Although trimethylsilyl ethers are widely used as hydroxyl protecting groups, the specific linker structure between the phenoxy and silyloxy termini critically influences reactivity, stability, and analytical behavior. Silane, trimethyl[(7-phenoxyheptyl)oxy]- exhibits a unique combination of a terminal phenoxy group and a seven-carbon alkyl spacer, differentiating it from simpler TMS ethers (e.g., TMS-heptanol) and from the corresponding TMS ester (trimethylsilyl 7-phenoxyheptanoate, CAS 21273-13-2). The ether linkage in the target compound imparts distinct hydrolytic stability and mass spectrometric fragmentation pathways compared to the ester analog, as evidenced by the independent documentation of their fragmentation patterns in the classic Djerassi series [1][2]. Procurement of a generic TMS ether or the closely related ester without verifying the linker identity risks introducing undesired reactivity, differential deprotection kinetics, or ambiguous analytical signatures in GC-MS workflows.

Phenoxytrimethylsilane (CAS 1529-17-5)

Much lower boiling point and logP; volatility may lead to loss during vacuum evaporation and poor retention in reversed-phase workflows.

TBDMS-protected 7-phenoxyheptanol

~10,000× more hydrolytically stable; acid-labile orthogonal deprotection strategy is lost, requiring harsher fluoride-based cleavage.

7-Phenoxyheptyl bromide

Highly reactive alkylating agent; uncontrolled polyalkylation with amine nucleophiles may compromise complex synthetic sequences.

Quantitative Differential Evidence for Silane, trimethyl[(7-phenoxyheptyl)oxy]- (CAS 16654-57-2) Versus Key Comparators


Structural Differentiation: Ether vs. Ester Linkage in the 7-Phenoxyheptyl Backbone

The target compound is a trimethylsilyl ether (C–O–Si linkage), whereas the closest commercially cataloged analog, trimethylsilyl 7-phenoxyheptanoate (CAS 21273-13-2), is a trimethylsilyl ester (C(=O)–O–Si linkage) [1]. This structural difference results in a molecular formula of C₁₆H₂₈O₂Si (MW 280.48 g/mol) for the ether versus C₁₆H₂₆O₃Si (MW 294.46 g/mol) for the ester [1].

Volatility & Lipophilicity vs. Phenoxytrimethylsilane
Data to verify
Predicted BP >340 °C, logP ~7.5 vs. BP 163–211 °C, logP ~2.9 for analog; ΔlogP > +4.6
Supports non-volatile, highly lipophilic TMS protection for liquid-phase work
Predicted properties; experimental boiling point not reported
organic synthesis protecting group chemistry silyl ether stability

Mass Spectrometric Fragmentation Signature Differentiates TMS Ether from TMS Ester

The electron impact (EI) mass spectrum of trimethylsilyl ethers of ω-phenoxyalkanols and the corresponding TMS esters of ω-phenoxyalkanoic acids were characterized in separate studies by Diekman et al. [1][2]. The TMS ether series exhibits a characteristic rearrangement ion at m/z 147, representing (CH₃)₃Si–O⁺=Si(CH₃)₂, while the TMS ester series shows distinct fragmentation pathways dominated by acyl cleavage and siliconium ion rearrangements [1][2]. Although the exact intensity ratios for the C₇-spacer homolog were not tabulated in the public abstracts, the full spectra are structurally diagnostic and available in the SpectraBase database for the target compound [3].

Hydrolytic Lability vs. TBDMS Ethers
Class-level
~10,000× faster acid-catalyzed cleavage
Enables orthogonal deprotection in presence of stable silyl ethers
General TMS vs. TBDMS reactivity class
GC-MS derivatization fragmentation pathway

Hydrolytic Stability Profile: TMS Ether vs. TMS Ester and vs. TBDMS Ether

Trimethylsilyl ethers are generally more labile toward hydrolysis than the corresponding tert-butyldimethylsilyl (TBDMS) ethers, but they are more stable than TMS esters under basic conditions [1]. While a direct kinetic study of 7-phenoxyheptyl TMS ether hydrolysis has not been published, class-level inference from systematic studies of TMS ethers indicates that the hydrolytic half-life of primary alkyl TMS ethers in neutral aqueous THF at 25 °C is on the order of minutes to hours, whereas TMS esters hydrolyze within seconds to minutes under identical conditions, and TBDMS ethers survive for hours to days [1].

GC-MS Fingerprint
Reported
Exact Mass 280.185857 Da, characteristic base peak m/z 73
Unambiguous identification vs. isobaric silyl ethers or esters
Verified reference spectrum in SpectraBase database
protecting group stability hydrolysis kinetics silyl ether lability

GC-MS Volatility and Thermal Stability Advantage Over Underivatized 7-Phenoxyheptanol

Silylation of 7-phenoxyheptanol to form the TMS ether increases volatility and thermal stability, enabling GC-MS analysis. The underivatized alcohol 7-phenoxyheptan-1-ol (CAS 16654-56-1) has a molecular weight of 208.30 g/mol and a predicted boiling point exceeding 350 °C, whereas the TMS ether has a molecular weight of 280.48 g/mol but a significantly lower boiling point due to reduced hydrogen bonding [1][2]. While experimental boiling point data for this specific compound are not publicly available, the class behavior of TMS ethers demonstrates a typical boiling point reduction of 30–60 °C relative to the parent alcohol for compounds of similar molecular weight [1].

Chemoselectivity vs. 7-Phenoxyheptyl Bromide
Class-level
Inert to N-, O-nucleophiles as masked alcohol; bromide reacts indiscriminately
Allows late-stage functionalization without side reactions
Qualitative selectivity derived from standard reactivity scales
GC-MS derivatization volatility enhancement thermal stability

Optimal Application Scenarios for Silane, trimethyl[(7-phenoxyheptyl)oxy]- (CAS 16654-57-2) Based on Evidence


Orthogonal Protection of Primary Alcohols in Multi-Step Synthesis

When a synthetic sequence requires protection of a primary alcohol in the presence of a carboxylic acid or other sensitive functionality, the TMS ether form of 7-phenoxyheptanol provides intermediate hydrolytic stability—more robust than the corresponding TMS ester but easily removed under mild acidic conditions without affecting TBDMS-protected alcohols elsewhere in the molecule [1]. This selectivity is directly linked to the ether linkage (Section 3, Evidence 1 and 3).

GC-MS Derivatization for Trace Analysis of Phenoxy Alcohol Metabolites

Environmental or pharmaceutical laboratories analyzing 7-phenoxyheptanol or its metabolic precursors can employ the TMS ether as a derivatization standard. The compound's distinct EI-MS fragmentation pattern, including the diagnostic m/z 147 ion, enables unambiguous identification even in complex matrices, as supported by the SpectraBase reference spectrum and the foundational Djerassi studies [2][3].

Reference Standard for Differentiating Ether vs. Ester TMS Derivatives in Quality Control

For QC laboratories handling both 7-phenoxyheptanol and 7-phenoxyheptanoic acid derivatives, the TMS ether serves as a critical reference to verify that silylation has occurred specifically at the alcohol site rather than at the carboxylic acid. The distinct molecular weight (280.48 vs. 294.46 g/mol) and fragmentation signatures provide a binary readout for correct derivatization [2].

Application
Selection Property
Validation Focus
Lipophilic TMS protection in total synthesis
High logP, low volatility
Phase retention during extraction and evaporation
Orthogonal deprotection module
Acid-labile TMS vs. stable silyl ethers
Selective cleavage without affecting TBDMS groups
GC-MS reference standard for phenoxyheptanol metabolites
Unique EI-MS fingerprint
Peak assignment accuracy, isobaric interference control
Late-stage functionalization handle
Masked alcohol inert to cross-coupling catalysts
Chemoselectivity under Pd-catalyzed or amide-forming conditions
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